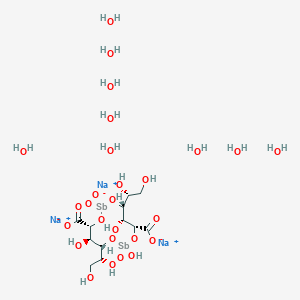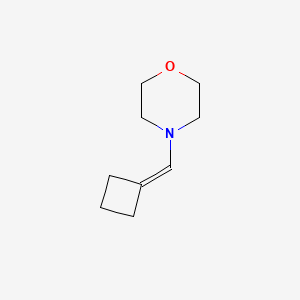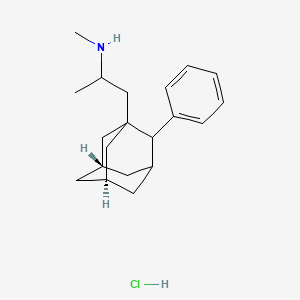![molecular formula C32H55NO3 B13828656 (2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol](/img/structure/B13828656.png)
(2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Morpholinylmethyl)delta-tocopherol is a synthetic derivative of delta-tocopherol, which is a form of vitamin E. This compound is characterized by the presence of a morpholinylmethyl group attached to the delta-tocopherol structure. Delta-tocopherol is known for its antioxidant properties, and the addition of the morpholinylmethyl group aims to enhance its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Morpholinylmethyl)delta-tocopherol typically involves the reaction of delta-tocopherol with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of 5-(4-Morpholinylmethyl)delta-tocopherol follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, either batch reactors or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization, column chromatography, or distillation.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
5-(4-Morpholinylmethyl)delta-tocopherol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original tocopherol form.
Substitution: The morpholinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Delta-tocopherol and its reduced forms.
Substitution: Various substituted tocopherol derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Morpholinylmethyl)delta-tocopherol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetic products and dietary supplements due to its enhanced stability and antioxidant activity.
作用機序
The mechanism of action of 5-(4-Morpholinylmethyl)delta-tocopherol involves its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The morpholinylmethyl group enhances the compound’s solubility and bioavailability, allowing it to interact more effectively with molecular targets such as lipid membranes and proteins. The pathways involved include the inhibition of lipid peroxidation and the activation of cellular antioxidant defense mechanisms.
類似化合物との比較
Similar Compounds
Delta-Tocopherol: The parent compound with similar antioxidant properties but lower solubility and bioavailability.
Alpha-Tocopherol: Another form of vitamin E with higher antioxidant activity but different biological effects.
Gamma-Tocopherol: Known for its anti-inflammatory properties and distinct mechanism of action.
Uniqueness
5-(4-Morpholinylmethyl)delta-tocopherol is unique due to the presence of the morpholinylmethyl group, which enhances its chemical stability, solubility, and bioavailability compared to other tocopherols. This modification allows for more effective interaction with biological targets and improved therapeutic potential.
特性
分子式 |
C32H55NO3 |
|---|---|
分子量 |
501.8 g/mol |
IUPAC名 |
(2R)-2,8-dimethyl-5-(morpholin-4-ylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3/t25-,26-,32-/m1/s1 |
InChIキー |
NHGONPYIGRKKFZ-ZAOJZYTHSA-N |
異性体SMILES |
CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)CN3CCOCC3)O |
正規SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


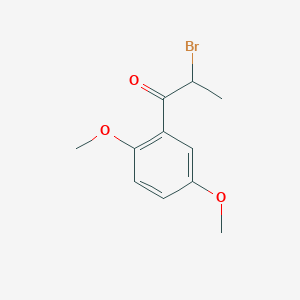
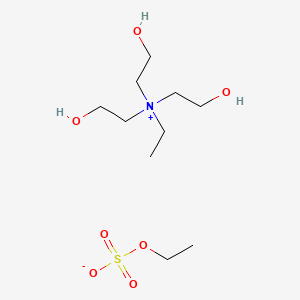
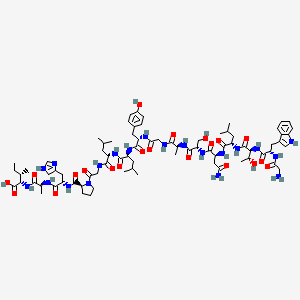
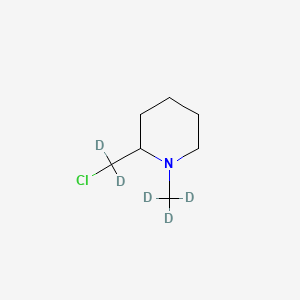
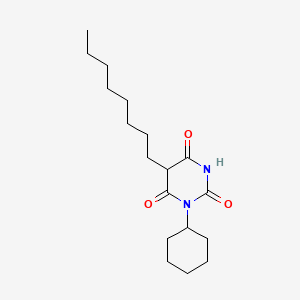
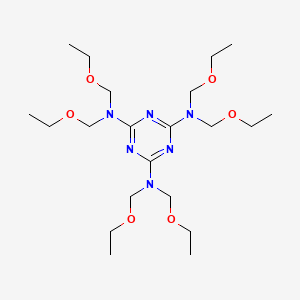
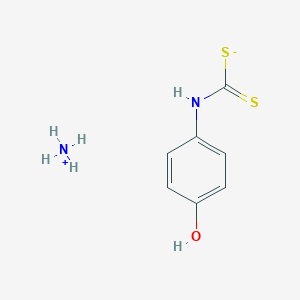
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
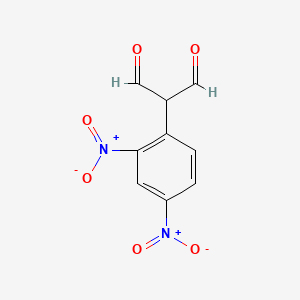

![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
